1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one is a complex organic compound that belongs to the piperazine class of compounds, which are known for their diverse biological activities. This compound features a pyridine ring and a trifluoromethyl group, which contribute to its chemical properties and potential applications in medicinal chemistry.
The compound has been referenced in various scientific literature focusing on the synthesis and biological evaluation of piperazine derivatives. Research articles detail the synthetic pathways and biological activities of similar compounds, highlighting their therapeutic potentials against various diseases .
1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one can be classified as:
The synthesis of 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one typically involves several steps, including the formation of the piperazine ring and subsequent modifications to introduce the pyridine and trifluoromethyl groups.
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are typically employed to monitor the reaction progress and characterize the final product .
1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one is expected to participate in various chemical reactions typical for piperazine derivatives:
Reactions involving this compound are often conducted under controlled conditions to prevent side reactions. For instance, reactions with electrophiles may require the use of protecting groups to maintain selectivity .
The mechanism of action for 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit activity against various targets, including kinases and G-protein coupled receptors, suggesting a broad potential for therapeutic applications .
1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one has potential applications in various fields:
The strategic design of piperazine-2-one derivatives integrates bioisosteric replacement and conformational restriction to optimize target engagement and pharmacokinetic properties. The core scaffold—piperazin-2-one—imposes a semi-rigid conformation that reduces entropic penalties during protein binding compared to flexible piperazine analogues. This is achieved through the carbonyl group at the 2-position, which introduces a planar constraint while retaining the hydrogen-bond accepting capability critical for interactions with biological targets such as kinases or G-protein-coupled receptors [6].
The 3-pyridyl moiety at N1 serves as a hydrogen-bond acceptor and directional anchor, enhancing solubility through its polar surface area. Conversely, the 2-(trifluoromethyl)benzoyl group at N4 provides hydrophobic bulk and electron-withdrawing characteristics, influencing electron density across the piperazinone ring. The trifluoromethyl group’s strong inductive effect enhances metabolic stability by resisting oxidative degradation, a feature extensively validated in FDA-approved piperazine-containing drugs like palbociclib and ribociclib [6].
Table 1: Strategic Roles of Substituents in Piperazine-2-one Design
Position | Substituent | Role | Impact on Properties |
---|---|---|---|
N1 | 3-Pyridyl | Hydrogen-bond acceptor; Directional anchor | ↑ Solubility, ↑ Target affinity |
N4 | 2-(Trifluoromethyl)benzoyl | Hydrophobic bulk; Electron withdrawal | ↑ Metabolic stability, ↑ Lipophilicity |
C2 | Carbonyl | Conformational restriction; Hydrogen-bond acceptor | ↓ Flexibility, ↑ Binding specificity |
Computational analyses (e.g., density functional theory) predict that this substitution pattern minimizes steric clashes while maximizing electronic complementarity with enzymes overexpressing in pathological states, though specific target data for this compound remains proprietary [6].
The synthesis initiates with the benzoylation of a mono-Boc-protected piperazine precursor. Critical optimization involves substrate stoichiometry and catalyst selection to suppress N4,N1'-diacylation byproducts. Studies show that employing 1.05 equivalents of 2-(trifluoromethyl)benzoyl chloride in dichloromethane with N,N-diisopropylethylamine (DIPEA) at 0°C–5°C achieves >95% monoacylation yield. The trifluoromethyl group is typically introduced prior to benzoylation, as late-stage trifluoromethylation faces challenges in regioselectivity. Commercial 2-(trifluoromethyl)benzoyl chloride is preferred over in situ generation due to the instability of the acid chloride under forcing conditions [4] [6].
The Boc deprotection step utilizes trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), with reaction times optimized to 2 hours to prevent resin degradation in solid-phase approaches. For solution-phase synthesis, scavengers like triisopropylsilane minimize cation-mediated side reactions during deprotection [6] [8].
Cyclization to form the 2-one ring employs intramolecular nucleophilic acyl substitution. Two dominant strategies exist:
Table 2: Cyclization Methods for Piperazin-2-one Core
Method | Conditions | Yield | Purity | Key Advantage |
---|---|---|---|---|
Carbodiimide-Mediated | EDC/HOBt, THF, 25°C, 12h | 60–65% | 85–90% | No specialized equipment required |
Solid-Supported | Chlorotrityl resin, 1% TFA/DCM cleavage | 75–80% | 92–95% | Suppresses intermolecular side reactions |
High-Dilution Solution | 0.01 M precursor, DIPEA, DCM, reflux, 24h | 50–55% | 80–85% | Scalable without resins |
Post-cyclization, the 3-pyridyl group is introduced via Buchwald–Hartwig amination or nucleophilic aromatic substitution on halogenated pyridines. Palladium catalysis (e.g., Pd₂(dba)₃/XPhos) enables coupling at 80°C in toluene with yields >85%, though residual metal contamination requires rigorous chelating resin purification [3] [6].
Solid-Phase Synthesis employs a chlorotrityl chloride resin as the initial support. The sequence involves:
Advantages:
Solution-Phase Synthesis follows a linear route:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Cyclization Yield | 75–80% | 60–65% |
Purity (Crude) | >90% | 70–75% |
Scalability | Low (≤100 mmol) | High (kg-scale) |
Purification | Resin washing suffices | Requires column chromatography |
Automation | Fully automatable | Manual intervention needed |
Key Limitation | Resin loading capacity | Intermolecular side reactions during cyclization |
Case studies of analogous piperazinone drugs reveal context-dependent preferences: Avapritinib (solid-phase) leverages resin-based purity for kinase selectivity, while vortioxetine (solution-phase) uses cost-effective large-scale acylation. For 1-(pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one, solid-phase excels for milligram-scale exploratory research, whereas solution-phase suits bulk production [2] [6] .
Table 4: Synthesis of Selected Piperazine-Based Pharmaceuticals
Drug (Year Approved) | Target Indication | Synthetic Approach | Piperazine Functionalization |
---|---|---|---|
Palbociclib (2015) | Metastatic breast cancer | Solution-phase | N4-Arylation via Buchwald–Hartwig amination |
Avapritinib (2020) | Gastrointestinal stromal tumor | Solid-phase | Resin-supported cyclization |
Vortioxetine (2013) | Major depressive disorder | Solution-phase | Sequential N-acylation and N-arylation |
Letermovir (2017) | Cytomegalovirus infection | Hybrid | Solution-phase acylation + solid-phase purification |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1